molecular formula C9H17NO3 B1462074 2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1156676-73-1

2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B1462074
CAS No.: 1156676-73-1
M. Wt: 187.24 g/mol
InChI Key: GZYBKYRNJNNHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 . It is used for research purposes and is not intended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 37 bonds. There are 15 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .

Scientific Research Applications

Synthesis and Molecular Structure

Research on 2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one and its derivatives primarily focuses on their synthesis and molecular structure analysis. For instance, the synthesis of complex compounds like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol involves the compound as a precursor or intermediary. Structural analyses, such as X-ray diffraction, are commonly used to determine the molecular and crystal structure of these compounds, providing insights into their potential applications in various fields (Percino et al., 2006).

Chemical Reactions and Synthesis Pathways

Significant research is dedicated to exploring the chemical reactions and synthesis pathways involving this compound. Studies delve into its reactivity and role in forming various compounds, often highlighting its function in facilitating or undergoing specific chemical reactions. These insights are critical for understanding its applications in synthetic chemistry and potential industrial uses (Li & Zhang, 2009).

Pharmacological Potential

Although information on drug use, dosage, and side effects is excluded, some studies investigate the compound's derivatives for their potential pharmacological properties. For example, research on derivatives like 1-(2-Ethoxyethyl) Piperidine explores their synthesis and preliminary pharmacological studies, indicating potential anesthetic, spasmolytic, and immunosuppressive effects. These findings suggest that, while direct applications in pharmacology are not the focus, the compound's derivatives might have significant therapeutic potential (Iskakova et al., 2014).

Material Science and Optical Applications

In the field of material science and optics, research includes the synthesis of novel compounds and studying their optical properties. For instance, the synthesis of fluorescent probes for β-amyloids indicates the compound's relevance in developing diagnostic tools for diseases like Alzheimer's. These studies highlight its potential in creating materials with specific optical properties, which could be crucial for sensor technology and molecular diagnostics (Fa et al., 2015).

Properties

IUPAC Name

2-ethoxy-1-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-7-9(12)10-5-3-4-8(11)6-10/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYBKYRNJNNHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.